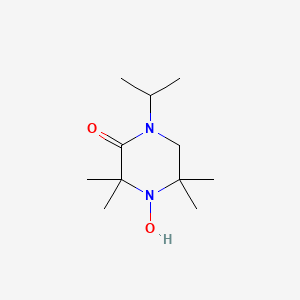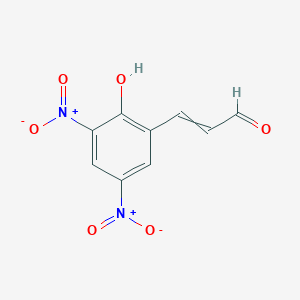
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal is an organic compound characterized by the presence of a hydroxy group and two nitro groups on a phenyl ring, attached to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal typically involves the nitration of a phenolic compound followed by an aldol condensation reaction. The nitration process introduces nitro groups to the phenyl ring, while the aldol condensation forms the prop-2-enal moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Methyl-2-furyl)prop-2-enal
- 3-Phenylprop-2-enal
- 2-Propenal, 3-(2-hydroxy-3,5-dinitrophenyl)
Uniqueness
3-(2-Hydroxy-3,5-dinitrophenyl)prop-2-enal is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92708-85-5 |
|---|---|
Fórmula molecular |
C9H6N2O6 |
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
3-(2-hydroxy-3,5-dinitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6N2O6/c12-3-1-2-6-4-7(10(14)15)5-8(9(6)13)11(16)17/h1-5,13H |
Clave InChI |
JUMCLRANSUVENI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=CC=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
![[(1-Phenylpropan-2-yl)selanyl]benzene](/img/structure/B14369139.png)

![9-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B14369143.png)
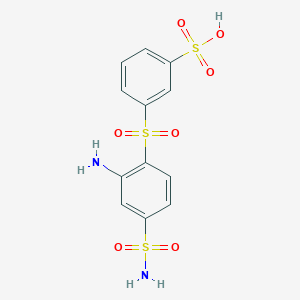
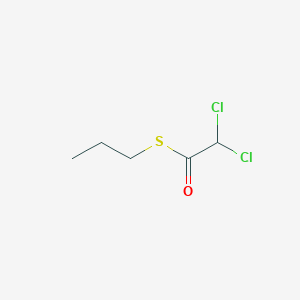
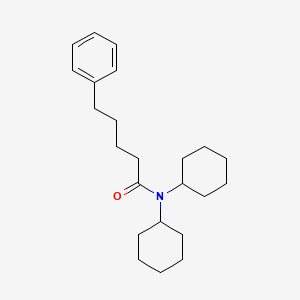
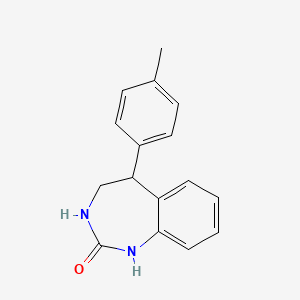
![3-[(2-Oxopropyl)amino]-N-phenylquinoline-2-carboxamide](/img/structure/B14369171.png)
![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)
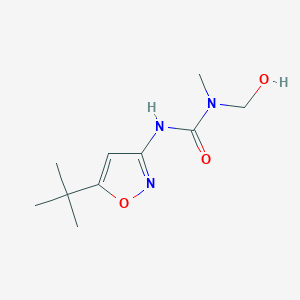
![N-{3-[(1-Hydroxypropan-2-yl)oxy]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B14369191.png)
![2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-](/img/structure/B14369192.png)
